molecular formula C19H18ClN3OS B2632023 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea CAS No. 1396859-82-7

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2632023
CAS No.: 1396859-82-7
M. Wt: 371.88
InChI Key: BZCCASSTBPTEAB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-methyl-2-phenyl-1,3-thiazol-5-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike other thiazole derivatives, this compound has shown promise in multiple research areas, making it a versatile and valuable compound for further study .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCASSTBPTEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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